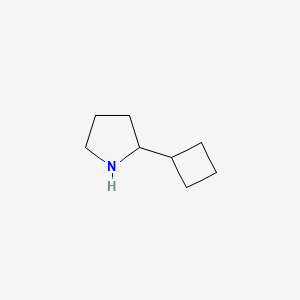

2-Cyclobutylpyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyclobutylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-7(4-1)8-5-2-6-9-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYAIHRKONEJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318881 | |

| Record name | 2-Cyclobutylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524674-23-5 | |

| Record name | 2-Cyclobutylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524674-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclobutylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclobutylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclobutylpyrrolidine and Its Derivatives

Novel Synthetic Routes and Strategies for 2-Cyclobutylpyrrolidine

The construction of the this compound scaffold can be approached through various synthetic strategies. These can be broadly categorized by the timing and method of the formation of the pyrrolidine (B122466) and cyclobutane (B1203170) rings.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For the this compound scaffold, a primary disconnection can be made at the C-N bond of the pyrrolidine ring, suggesting a cyclization of a linear amino precursor. Another key disconnection can be made at the bond connecting the cyclobutyl group to the pyrrolidine ring, indicating an approach where a pre-formed pyrrolidine is functionalized with a cyclobutyl moiety.

A plausible retrosynthetic pathway involves the disconnection of the pyrrolidine ring to reveal a 1,4-dicarbonyl compound or its equivalent and an amine. The cyclobutyl group can be introduced either before or after the formation of the pyrrolidine ring. For instance, a key intermediate could be a γ-amino ketone bearing a cyclobutyl group, which upon reductive amination would yield the target molecule.

Direct Approaches to the Pyrrolidine Ring System with Cyclobutyl Substitution

Direct approaches involve the simultaneous or sequential formation of the pyrrolidine ring with the cyclobutyl substituent already in place. One such strategy is the multicomponent tandem [2+2+1] annulation reaction, which allows for the synthesis of functionalized 2-pyrrolines from simple starting materials like an aldehyde, a glycine (B1666218) ester, and a nitrile. rsc.org While not explicitly demonstrated for a cyclobutyl substituent, this method offers a potential route.

Another direct method involves the reaction of donor-acceptor cyclopropanes with anilines or benzylamines to form 1,5-substituted pyrrolidin-2-ones. mdpi.comresearchgate.net This approach could potentially be adapted by using a cyclobutyl-substituted cyclopropane. Furthermore, base-promoted cascade addition-cyclization of propargylamides or allenamides with trimethylsilyl (B98337) cyanide provides a metal-free route to highly substituted pyrroles and pyrrolines, which could be subsequently reduced to the corresponding pyrrolidines. rsc.org

Strategies Involving Pre-formed Cyclobutane Rings

Syntheses can also commence with a pre-formed cyclobutane ring, which is then elaborated to include the pyrrolidine moiety. For example, cyclobutyl-containing starting materials can be subjected to reactions that build the pyrrolidine ring. A study on the stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives utilized chiral cyclobutyl dehydro amino acids synthesized from natural products like (−)-α-pinene. doi.org This highlights the use of chiral cyclobutane precursors to control stereochemistry.

Ring contraction of pyrrolidines has also been shown to be a viable method for producing multisubstituted cyclobutanes. ntu.ac.uknih.gov While this is the reverse of the desired transformation, the principles of ring manipulation could potentially be applied in the forward direction, starting from a suitable cyclobutane derivative.

Stereoselective Synthesis of this compound

The control of stereochemistry is crucial in the synthesis of bioactive molecules. Asymmetric synthesis of this compound aims to produce a single enantiomer or diastereomer.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis, using either metal complexes or small organic molecules (organocatalysis), is a powerful tool for achieving high enantioselectivity. nih.gov The synthesis of 2,5-disubstituted pyrrolidines has been achieved with high stereoselectivity through methods such as the reduction of enamines followed by alkylation. researchgate.net

Organocatalysis has emerged as a key strategy in asymmetric synthesis. nih.gov Pyrrolidine-based organocatalysts, in particular, have been extensively studied and applied in a variety of transformations. mdpi.com

The synthesis of new pyrrolidine-based organocatalysts often starts from chiral precursors. For example, chiral imines derived from (R)-glyceraldehyde acetonide have been used to synthesize pyrrolidines with a bulky substituent at the C2 position. nih.gov These catalysts have proven effective in Michael additions of aldehydes to nitroolefins. nih.gov

A notable organocatalytic method is the "clip-cycle" synthesis of pyrrolidines. whiterose.ac.uk This strategy involves the enantioselective intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine, catalyzed by a chiral phosphoric acid, to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk This approach has been used to synthesize various 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk

Another powerful organocatalytic method is the [3+2] cycloaddition reaction. researchgate.net For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides allows for the diastereoselective synthesis of densely substituted pyrrolidines. researchgate.net Furthermore, the enantioselective construction of pyrroloindolines has been achieved through a cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes using imidazolidinone catalysts. nih.gov

The following table summarizes selected organocatalytic approaches relevant to the synthesis of substituted pyrrolidines.

| Reaction Type | Catalyst Type | Key Features | Potential for this compound Synthesis |

|---|---|---|---|

| Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acid | High enantioselectivity for 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk | Applicable if a suitable cyclobutyl-containing bis-homoallylic amine can be synthesized. |

| [3+2] Cycloaddition | Proline-Sulfonamides | Excellent diastereo- and enantioselectivity for polycyclic spirooxindoles. researchgate.net | Could be adapted by using a cyclobutyl-substituted dipolarophile or azomethine ylide. |

| Cascade Addition-Cyclization | Imidazolidinone | High yield and enantioselectivity for pyrroloindoline synthesis. nih.gov | Feasible if a tryptamine (B22526) analogue with a cyclobutyl group is used as a starting material. |

| Michael Addition | Pyrrolidine-based with bulky C2 substituent | Effective for the addition of aldehydes to nitroolefins with good enantioselectivity. nih.gov | The catalyst itself contains a pyrrolidine, demonstrating synthetic routes to complex pyrrolidines. |

Transition Metal Catalysis

Transition metal catalysis is a cornerstone in modern organic synthesis, providing powerful tools for constructing complex molecular architectures like this compound. mdpi.com These catalysts, often based on metals such as palladium, ruthenium, iron, or copper, facilitate a variety of transformations including cross-coupling reactions, hydroaminations, and cycloisomerizations that are pivotal in forming the pyrrolidine ring or attaching the cyclobutyl moiety. mdpi.comsustech.edu.cn

For instance, iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes presents a highly efficient and diastereoselective route to create trans-2,5-disubstituted pyrrolidines. nih.gov This approach is valuable for establishing the stereochemistry of the pyrrolidine ring. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are instrumental in forming carbon-carbon bonds, which could be employed to couple a cyclobutyl precursor to a pyrrolidine intermediate. mdpi.com Ruthenium catalysts have been noted for their role in metathesis reactions, which can be used to form cyclic structures. mdpi.com Furthermore, a dual catalytic system involving a transition metal like silver acetate (B1210297) combined with a chiral Lewis base can be used for complex cascade reactions, such as cycloisomerization/[2+3] cycloadditions, to build functionalized pyrrolidine systems stereoselectively. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyrrolidine Synthesis

| Catalyst Type | Reaction Type | Application in Synthesis | Reference |

| Iron(III) Salts | Intramolecular Hydroamination | Diastereoselective synthesis of trans-2,5-disubstituted pyrrolidines. | nih.gov |

| Palladium Complexes | Cross-Coupling (e.g., Suzuki) | Formation of C-C bonds to attach substituents to the pyrrolidine ring. | mdpi.com |

| Silver/Chiral PPY | Relay Catalysis (Cycloisomerization) | Asymmetric synthesis of complex spiro-pyrrolidine structures. | nih.gov |

| Copper Salts | Radical Cross-Coupling | Enantioconvergent synthesis of chiral cyclopropanes, a principle applicable to other strained rings. | sustech.edu.cn |

Chiral Precursors and Auxiliary-Controlled Stereoselectivity

Achieving stereocontrol is a critical challenge in the synthesis of chiral molecules like this compound. One of the most effective strategies is to begin with enantiomerically pure starting materials, where the inherent chirality of the precursor directs the stereochemical outcome of subsequent reactions.

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure compounds from natural sources, such as terpenes, amino acids, and carbohydrates. nih.gov These molecules serve as versatile building blocks for the synthesis of complex chiral targets. nih.gov

A specific and efficient synthetic route to chiral functionalized cyclobutylpyrrolidines has been developed starting from (–)-(S)-verbenone, a naturally occurring terpene. researchgate.net This methodology leverages the existing stereocenter and rigid bicyclic structure of verbenone (B1202108) to construct the chiral polysubstituted cyclobutane moiety. The synthesis proceeds through stereoselective transformations that ultimately anchor a pyrrolidine ring to this chiral cyclobutane framework, yielding the target this compound derivatives with high stereopurity. researchgate.net

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is required to separate them. wikipedia.org This is a crucial process in producing optically active compounds. wikipedia.orgrsc.org

The most common method is chemical resolution via diastereomeric salt formation . wikipedia.org This involves reacting the racemic this compound, which is a base, with a single enantiomer of a chiral acid (a resolving agent) such as tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. wikipedia.org Once separated, the pure enantiomer of this compound can be recovered by removing the chiral resolving agent. wikipedia.org

Another powerful technique is chiral column chromatography . lcms.cz In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates, which allows for their separation. lcms.cz

Table 2: Overview of Chiral Resolution Methods

| Technique | Principle | Key Steps | Reference |

| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomers with different physical properties. | 1. React racemate with a chiral resolving agent to form diastereomeric salts. 2. Separate salts by fractional crystallization. 3. Recover the pure enantiomer by removing the resolving agent. | wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | 1. Prepare a column with a chiral stationary phase. 2. Pass the racemic mixture through the column. 3. Collect the separated enantiomers as they elute at different times. | lcms.cz |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer from one or more new stereocenters formed during a reaction. For a molecule like this compound, which can have multiple stereocenters, controlling diastereoselectivity is essential.

One notable approach involves multicomponent reactions (MCRs) that can construct multiple stereogenic centers in a single operation with a high degree of control. nih.gov For example, a Lewis acid-catalyzed reaction can be designed to favor the formation of a specific diastereomer of a highly substituted pyrrolidine. nih.gov The stereochemical outcome is often dictated by the formation of a thermodynamically stable transition state that minimizes non-bonding interactions. nih.gov Another powerful method uses an organometallic complex, such as an η4-dienetricarbonyliron complex, as a stereodirecting element. The steric bulk of the metal complex can effectively shield one face of the molecule, forcing an incoming reagent to attack from the opposite face, leading to the formation of the desired pyrrolidine product with excellent diastereoselectivity. nih.gov

Enantiodivergent Synthetic Routes

Enantiodivergent synthesis provides access to both enantiomers of a target molecule from a single chiral precursor, typically by a slight modification of the reaction sequence or reagents. This approach is highly efficient as it avoids the need to find a separate starting material for the opposite enantiomer.

An enantiodivergent strategy has been demonstrated for the synthesis of related alkaloid structures like (+)- and (-)-pyrrolidine 197B. nih.gov This methodology often relies on a key branching point in the synthesis where a strategic choice of reagents or catalysts directs the reaction toward one enantiomeric series or the other. For this compound, such a strategy could be envisioned starting from a prochiral intermediate or a meso compound. The use of enantiomeric catalysts or chiral auxiliaries in separate reaction pathways would then induce asymmetry in opposite directions, leading to the selective formation of either the (+) or (-) enantiomer of the final product.

Cycloaddition Reactions in the Construction of the this compound Core

Cycloaddition reactions are powerful chemical transformations that form cyclic structures by joining two or more unsaturated molecules. They are highly valuable for constructing both the cyclobutane and pyrrolidine rings of the target scaffold in a stereocontrolled manner. libretexts.org

The construction of the cyclobutane ring can be achieved via a [2+2] cycloaddition . This reaction involves the combination of two components with two π-electrons each, such as two alkene molecules or an alkene and a ketene, to form a four-membered ring. libretexts.orgnih.gov Photochemical [2+2] cycloadditions are particularly effective for creating strained cyclobutane systems. libretexts.org For synthesizing the this compound core, an intramolecular [2+2] cycloaddition of a substrate containing two appropriately positioned double bonds could be a viable strategy. nih.gov

The pyrrolidine ring is a five-membered heterocycle, which is ideally suited for synthesis via a [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition). nih.gov This reaction involves a 1,3-dipole (a three-atom, four-π-electron species like an azomethine ylide) reacting with a dipolarophile (a two-π-electron system like an alkene). libretexts.orgnih.gov This approach is highly efficient for creating substituted pyrrolidines with good control over regiochemistry and stereochemistry. nih.gov A synthetic strategy for this compound could involve the [3+2] cycloaddition of an azomethine ylide with a cyclobutyl-substituted alkene.

Table 3: Cycloaddition Strategies for Core Construction

| Reaction Type | Ring Formed | Description | Key Intermediates | Reference |

| [2+2] Cycloaddition | Cyclobutane | The reaction of two π-systems (e.g., two alkenes) to form a four-membered ring. | Alkenes, Ketenes | libretexts.orgnih.gov |

| [3+2] Cycloaddition | Pyrrolidine | The reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. | Azomethine ylides, Alkenes | nih.gov |

Functionalization and Derivatization of this compound

Once the this compound core is assembled, its chemical properties can be modified through various functionalization and derivatization reactions. These transformations can target the pyrrolidine nitrogen, the carbon atoms of the pyrrolidine ring, or the cyclobutane moiety.

Regioselective functionalization allows for the precise modification of the this compound scaffold at a specific position. The secondary amine of the pyrrolidine ring is the most common site for functionalization, readily undergoing N-alkylation, N-acylation, or N-arylation under standard conditions.

Functionalization of the carbon framework is more challenging but can be achieved through various strategies. Directed metalation, where the pyrrolidine nitrogen coordinates to a strong base like an organolithium reagent, can facilitate deprotonation at the adjacent C2 or C5 positions, allowing for subsequent reaction with an electrophile. This approach's regioselectivity can be influenced by the N-substituent and reaction conditions. For instance, the regioselective lithiation-functionalization of related 2-arylazetidines has been shown to be highly dependent on the nature of the N-substituent. Similar principles can be applied to the pyrrolidine system.

Dearomatization of related aromatic heterocycles, like pyrroles, followed by nucleophilic substitution is another advanced strategy to create highly functionalized cores. nih.gov Such methods provide a pathway to di- and trisubstituted derivatives with high regioselectivity and yield. nih.gov

The strained nature of the cyclobutane ring makes it susceptible to ring-opening reactions, providing a pathway to functionalized, linear compounds. illinois.edu This process can be initiated by various reagents or conditions, including hydrogenolysis, acid catalysis, or reaction with electrophiles. The resulting ring-opened product can then be used as a precursor for the synthesis of other cyclic or acyclic structures.

Conversely, ring-closure reactions can be used to form the this compound system from an acyclic precursor. More complex transformations can involve a cascade of ring-opening and ring-closing events. For example, a tandem ring-opening/intramolecular cycloaddition sequence can be used to construct fused ring systems. nih.gov A related concept is the stereospecific ring contraction of a substituted pyrrolidine to form a cyclobutane. nih.govacs.org This process, mediated by nitrogen extrusion from a 1,1-diazene intermediate, proceeds through a 1,4-biradical that cyclizes to form the four-membered ring. nih.gov Electrocyclic reactions, governed by the Woodward-Hoffmann rules, represent another class of reversible ring-opening and ring-closing reactions that can be controlled by thermal or photochemical conditions. youtube.comyoutube.com

C-H activation is a modern synthetic strategy that enables the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offering a more atom- and step-economical approach to functionalization. mdpi.com Applying this methodology to the this compound framework could allow for late-stage diversification without the need for pre-functionalized substrates.

Transition metal catalysis, particularly with palladium, rhodium, or iridium, is commonly employed for C-H activation. mdpi.com The pyrrolidine nitrogen can act as a directing group, guiding the metal catalyst to activate specific C-H bonds, typically at the C5 position of the pyrrolidine ring or potentially on the cyclobutane ring. While direct C-H activation of cyclobutanes is less common than for less-strained rings, successful examples exist for related strained systems like cyclopropanes, where Pd(II) catalysis with specialized ligands has achieved enantioselective C-H activation. nih.gov These precedents suggest that similar strategies could be developed for the regioselective functionalization of the C-H bonds on the cyclobutane ring of this compound, opening new avenues for creating novel derivatives.

Advanced Synthetic Technologies and Process Development

The industrial production of this compound and its derivatives necessitates the development of advanced synthetic technologies that are not only efficient and high-yielding but also sustainable and scalable. This section explores cutting-edge approaches that address these requirements, moving beyond traditional batch chemistry to embrace greener, more controlled, and optimized manufacturing processes.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance safety. jocpr.commdpi.com The synthesis of the this compound scaffold can benefit significantly from these approaches, which focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Key green chemistry strategies applicable to this compound synthesis include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener approach involves substituting these with more environmentally benign alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com For instance, reactions like the cyclization step to form the pyrrolidine ring could be adapted to occur in aqueous media or ionic liquids, reducing the reliance on chlorinated solvents.

Catalyst-Free and Solvent-Free Reactions: A highly effective green methodology is the development of reactions that proceed under solvent-free and/or catalyst-free conditions. researchgate.net Techniques such as mechanochemical grinding, where reactants are mixed in a high-speed ball mill, can promote reactions in the solid state, eliminating the need for solvents entirely. mdpi.com This approach has been successfully used for synthesizing various nitrogen-containing heterocycles and could be explored for key steps in the synthesis of this compound. researchgate.net

| Green Chemistry Approach | Principle | Potential Application in this compound Synthesis | Key Benefits |

|---|---|---|---|

| Alternative Solvents | Replacing hazardous organic solvents with environmentally benign options. jocpr.com | Utilizing water, supercritical fluids, or bio-solvents for cyclization and purification steps. | Reduced toxicity, lower environmental pollution, improved safety. |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium, often using grinding or neat conditions. researchgate.net | Mechanochemical synthesis of key intermediates or the final ring structure. | Elimination of solvent waste, high atom economy, simplified workup. researchgate.net |

| Microwave Irradiation | Using microwave energy to heat reactions rapidly and efficiently. mdpi.com | Accelerating rate-limiting steps like condensation or intramolecular cyclization. | Drastically shorter reaction times, higher yields, increased energy efficiency. mdpi.com |

Flow Chemistry Methodologies for Efficient Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing for the synthesis of this compound. cataler.com This technology enables precise control over reaction parameters, leading to improved safety, consistency, and scalability. durham.ac.uk

The primary benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety and Control: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. cataler.com Superior heat and mass transfer allow for precise temperature control, preventing runaway reactions and reducing the formation of impurities. durham.ac.uk

Improved Efficiency and Yield: Continuous flow systems allow for the rapid optimization of reaction conditions (e.g., temperature, pressure, residence time). Intermediates can be generated and used immediately in a subsequent step, which is particularly advantageous for unstable species. flinders.edu.au This leads to higher yields and product purity.

Seamless Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). durham.ac.uk This avoids the complex and often unpredictable challenges of scaling up batch reactors, shortening the development time from laboratory to production. durham.ac.uk

Automation and Integration: Flow synthesis platforms can be fully automated, allowing for multi-step sequences to be performed in an integrated fashion without manual intervention or isolation of intermediates. flinders.edu.aunus.edu.sg This streamlines the entire manufacturing process, from starting materials to the final active pharmaceutical ingredient.

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Control | Difficult to control temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time due to high surface-area-to-volume ratio. durham.ac.uk |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and excellent heat dissipation. cataler.com |

| Scalability | Complex, often requires re-optimization of reaction conditions (the "scale-up problem"). | Straightforward; achieved by extending run time or using parallel reactors. durham.ac.uk |

| Efficiency | Can be inefficient, with potential for lower yields and more side products. | Often results in higher yields, better purity, and faster reaction times. flinders.edu.au |

Enzymatic and Biotransformation Approaches to this compound

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds like this compound. Enzymes operate under mild conditions (aqueous medium, ambient temperature, and neutral pH) and exhibit remarkable chemo-, regio-, and stereoselectivity. escholarship.orgacs.orgcaltech.edunih.govwilddata.cn

A promising enzymatic strategy for constructing chiral pyrrolidine rings involves intramolecular C(sp³)–H amination. acs.orgnih.gov Recent breakthroughs in directed evolution have produced engineered cytochrome P450 enzymes capable of catalyzing the insertion of a nitrene into a C-H bond to form the pyrrolidine ring. caltech.edu

Engineered Cytochrome P411: Researchers have developed variants of a cytochrome P411 enzyme that can catalyze the intramolecular amination of organic azides to produce chiral pyrrolidine derivatives. escholarship.org For example, the variant P411-PYS-5149 was shown to construct pyrrolidines with high catalytic efficiency and excellent enantioselectivity (up to 99:1 enantiomeric ratio). acs.orgnih.gov This "new-to-nature" enzymatic reaction provides a direct and atom-economical route to the pyrrolidine core from simple azide (B81097) precursors. acs.org

This biocatalytic platform could be adapted for the synthesis of enantiomerically pure (R)- or (S)-2-cyclobutylpyrrolidine by designing a suitable acyclic azide precursor. The enzyme would then facilitate the key cyclization step with high stereocontrol, avoiding the need for chiral auxiliaries or extensive purification to separate enantiomers.

Scalable Synthesis and Process Optimization for this compound

The transition from a laboratory-scale synthesis to large-scale industrial production requires rigorous process optimization to ensure economic viability, robustness, and sustainability. This involves a holistic approach that integrates the advanced technologies discussed previously.

Integrating Flow Chemistry for Scalability: As highlighted, flow chemistry is a key enabler for scalable synthesis. durham.ac.uk A process for this compound could be designed where key transformations are performed in continuous reactors, ensuring consistent product quality regardless of batch size. This approach mitigates the risks associated with batch scale-up and facilitates on-demand manufacturing.

Process Optimization Using Green Metrics: Optimization efforts should be guided by green chemistry principles to develop a truly sustainable process. This includes maximizing atom economy, minimizing the E-factor (Environmental factor, which measures waste generated), and selecting reagents and solvents with favorable safety and environmental profiles.

Optimization of Biocatalytic Steps: For enzymatic routes, process development would focus on optimizing reaction conditions to maximize enzyme stability and productivity. This includes factors such as substrate loading, pH, temperature, and cofactor regeneration systems. Immobilizing the enzyme on a solid support is a common strategy to facilitate its recovery and reuse, which is crucial for a cost-effective and scalable biocatalytic process.

By combining the precision of flow chemistry with the sustainability of green chemistry and the selectivity of biocatalysis, a highly optimized and scalable process for the synthesis of this compound can be achieved.

Reaction Mechanisms and Chemical Kinetics of 2 Cyclobutylpyrrolidine Transformations

Mechanistic Investigations of Key Synthetic Reactions

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for understanding the pathways leading to the formation of substituted pyrrolidines.

The synthesis of pyrrolidine (B122466) rings can be achieved through various strategies, including cycloaddition reactions, ring contractions, and intramolecular cyclizations. nih.govorganic-chemistry.orgmdpi.com One prominent method is the [3+2]-cycloaddition of azomethine ylides with alkenes. nih.govosaka-u.ac.jp In the context of 2-cyclobutylpyrrolidine, this could involve the reaction of an azomethine ylide with vinylcyclobutane.

Another approach involves the ring contraction of larger heterocyclic systems. For instance, a photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives. nih.govosaka-u.ac.jp This process proceeds through a 2-silyl-1,2-dihydropyridine intermediate, which then rearranges to form the pyrrolidine skeleton. nih.govosaka-u.ac.jp

Conversely, the transformation of pyrrolidines into cyclobutanes through nitrogen extrusion offers mechanistic insights that could be relevant to the reverse reaction. nih.govresearchgate.net This reaction involves the formation of a 1,1-diazene intermediate from the pyrrolidine, which then releases nitrogen gas to generate a 1,4-biradical that collapses to form the cyclobutane (B1203170) ring. nih.govresearchgate.net Understanding this pathway helps to conceptualize the formation of a pyrrolidine ring from a cyclobutane-containing precursor via a related radical-based ring-expansion mechanism.

Electrochemical methods also provide a pathway for pyrrolidine synthesis. An electrochemical alcohol nucleophilic substitution can achieve the cyclization of amino alcohol substrates to form pyrrolidines. rsc.org This method avoids the use of stoichiometric oxidants and expands the scope of compatible nucleophiles. rsc.org

The elucidation of reaction pathways involves the characterization of transient species such as intermediates and transition states. DFT calculations have been instrumental in analyzing these species.

In the contraction of a pyrrolidine ring to a cyclobutane, the rate-determining step is the simultaneous cleavage of two C–N bonds from a 1,1-diazene intermediate (C), which releases N₂ and forms a 1,4-biradical species (D-bs) in a singlet spin state. nih.gov The activation energy for this process, calculated via the transition state (TS-CD), is 17.7 kcal/mol. nih.govresearchgate.net The subsequent ring closure of the biradical to the cyclobutane product is a barrierless, stereoretentive process. nih.govresearchgate.net

In the photo-promoted ring contraction of pyridines, a key intermediate is a vinylazomethine ylide (E). nih.govosaka-u.ac.jp This ylide is generated from a singlet excited state of a 2-silyl-1,2-dihydropyridine intermediate (1D) via a 1,2-silyl migration. The transition state for this migration (1TS1) has a calculated activation energy of 6.4 kcal/mol. nih.govosaka-u.ac.jp The final step, a thermally-promoted, disrotatory electrocyclic ring-closing of the ylide, proceeds almost without a barrier. nih.govosaka-u.ac.jp

Biomolecular folding studies have also identified long-lived intermediates in the conformational transitions of proline-containing oligomers, where the pyrrolidine ring is a key structural component. nih.gov These intermediates are separated by significant activation barriers, on the order of ~90 kJ·mol⁻¹, and their transitions are entropically favorable. nih.gov

Both zwitterionic and radical intermediates have been implicated in the formation and transformation of pyrrolidine rings.

Radical Pathways: The formation of cyclobutanes from pyrrolidines proceeds through a 1,4-biradical intermediate. nih.govresearchgate.net This open-shell singlet biradical is formed upon the extrusion of nitrogen from a 1,1-diazene precursor. nih.govresearchgate.net The stereospecificity of the reaction is explained by the barrierless collapse of this biradical, which is kinetically more favorable than bond rotation that would lead to stereochemical scrambling. nih.govresearchgate.net Radical intermediates are also harnessed in redox-neutral cycloadditions of N-acylaziridines and alkenes to furnish pyrrolidines. organic-chemistry.org

Zwitterionic Pathways: In contrast, electrochemical synthesis methods can involve zwitterionic intermediates. For example, in the Mitsunobu reaction, it is critical for a nucleophile to protonate a zwitterionic betaine (B1666868) intermediate to prevent side reactions. rsc.org An electrochemical approach to alcohol amination for synthesizing nitrogen heterocycles like pyrrolidine proceeds through a two-electron oxidation mechanism to generate an alkoxyphosphonium cation intermediate, circumventing the zwitterionic betaine intermediate of the classic Mitsunobu reaction. rsc.org This allows for a broader range of weakly acidic nucleophiles to be used. rsc.org

Kinetic Studies of this compound Reactions

Kinetic analysis quantifies the rates of chemical reactions and the influence of various parameters, providing a deeper understanding of the reaction mechanism.

The kinetics of reactions involving the pyrrolidine ring have been investigated using various techniques, including UV-visible absorption and NMR spectroscopy. researchgate.netnih.gov For many reactions, pseudo-first-order conditions are employed to simplify the kinetic analysis. researchgate.net

For example, the 1,3-anionic cycloaddition of Schiff bases to chalcones to form pyrrolidines was studied under pseudo-first-order conditions, where the concentration of the chalcone (B49325) was ten times that of the Schiff base. researchgate.net In a different system, the kinetics of anion binding to a diprotonated cyclo rsc.orgpyrrole in acetonitrile (B52724) were determined using stopped-flow analysis. nih.gov The interaction with acetate (B1210297) was found to be a single-step process, while the binding of dihydrogen phosphate (B84403) occurred in two steps. nih.gov The rate constants for these interactions were calculated through global fitting analysis. nih.gov

| Reaction System | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| Diprotonated cyclo rsc.orgpyrrole + Acetate | Association Rate Constant (k₁) | (2.65 ± 0.1) × 10⁵ M⁻¹s⁻¹ | CH₃CN | nih.gov |

| Diprotonated cyclo rsc.orgpyrrole + Acetate | Dissociation Rate Constant (k₋₁) | 16.6 ± 0.3 s⁻¹ | CH₃CN | nih.gov |

| Diprotonated cyclo rsc.orgpyrrole + Dihydrogen Phosphate (Step 1) | Association Rate Constant (k₁) | (2.1 ± 0.1) × 10⁶ M⁻¹s⁻¹ | CH₃CN | nih.gov |

| Diprotonated cyclo rsc.orgpyrrole + Dihydrogen Phosphate (Step 1) | Dissociation Rate Constant (k₋₁) | 200 ± 20 s⁻¹ | CH₃CN | nih.gov |

| Diprotonated cyclo rsc.orgpyrrole + Dihydrogen Phosphate (Step 2) | Association Rate Constant (k₂) | (4.1 ± 0.5) × 10³ M⁻¹s⁻¹ | CH₃CN | nih.gov |

| Diprotonated cyclo rsc.orgpyrrole + Dihydrogen Phosphate (Step 2) | Dissociation Rate Constant (k₋₂) | 3.9 ± 0.6 s⁻¹ | CH₃CN | nih.gov |

Reaction kinetics are highly sensitive to experimental conditions such as temperature and the choice of solvent.

Temperature Effects: The rate of a reaction typically increases with temperature, a relationship quantified by the Arrhenius equation. researchgate.net Kinetic studies on the formation of pyrrolidines from chalcones and Schiff bases at different temperatures allowed for the determination of Arrhenius parameters and activation energies. researchgate.net For instance, the observed rate constant (k_obs) for the reaction of a specific chalcone with N-benzylidene benzylamine (B48309) increased from 3.03 x 10⁻³ min⁻¹ at 30°C to 5.70 x 10⁻³ min⁻¹ at 45°C. researchgate.net

| Temperature (°C) | k_obs x 10³ (min⁻¹) |

|---|---|

| 30 | 3.03 |

| 35 | 3.80 |

| 40 | 4.75 |

| 45 | 5.70 |

Data derived from a study on the reaction of a chalcone with a Schiff base. researchgate.net

Solvent Effects: The solvent can significantly influence reaction rates and even the reaction mechanism. researchgate.netrsc.org The nucleophilicity of pyrrolidine, a key parameter in many of its reactions, is strongly dependent on the solvent composition. researchgate.net The measured nucleophilicity parameter N for secondary cyclic amines like pyrrolidine decreases as the polarity of the solvent decreases. researchgate.net The observed reactivity sequence was found to be CH₃OH < 91% CH₃OH-9% CH₃CN < CH₃CN ≤ DMSO. researchgate.net In the synthesis of N-vinyl pyrrolidone, the introduction of solvents like DMSO and N-methyl-2-pyrrolidone (NMP) was shown to significantly improve the reaction's selectivity and conversion rate. rsc.org The presence of water can also have a major impact on catalyst activity and selectivity in certain pyrrolidine syntheses. rsc.org

Thermodynamic Parameters of Chemical Transformations

The Gibbs free energy change (ΔG) is the ultimate criterion for the spontaneity of a reaction at constant temperature and pressure. It is defined by the equation:

ΔG = ΔH - TΔS

where T is the absolute temperature in Kelvin. A negative ΔG indicates a spontaneous (exergonic) reaction, a positive ΔG indicates a non-spontaneous (endergonic) reaction, and a ΔG of zero signifies that the reaction is at equilibrium.

Enthalpy Change (ΔH) represents the heat absorbed or released during a reaction. An exothermic reaction (ΔH < 0) releases heat and contributes favorably to the spontaneity of the reaction. An endothermic reaction (ΔH > 0) absorbs heat. For this compound, transformations that lead to more stable products, such as the relief of ring strain in the cyclobutyl group or the formation of stronger bonds, would be expected to be exothermic. For instance, the ring-opening of the cyclobutane moiety would likely be an exothermic process due to the release of significant ring strain (approximately 26 kcal/mol for cyclobutane itself).

Entropy Change (ΔS) is a measure of the change in disorder or randomness of a system. Reactions that result in an increase in the number of molecules or a transition to a more disordered state (e.g., solid to liquid or liquid to gas) generally have a positive ΔS, which favors spontaneity. Conversely, reactions that lead to a more ordered state have a negative ΔS.

To illustrate, consider a hypothetical dehydrogenation of the pyrrolidine ring in this compound to form the corresponding pyrroline (B1223166) derivative and hydrogen gas. This reaction would be expected to have a positive entropy change due to the formation of a gaseous product (H₂).

While specific values for this compound are not available, data for the parent pyrrolidine molecule can provide some context. The standard enthalpy of formation (ΔfH°) for liquid pyrrolidine is -40.2 kJ/mol, and for gaseous pyrrolidine, it is -4.3 kJ/mol, as provided by the NIST Chemistry WebBook. nist.gov These values are foundational for calculating the enthalpy changes of its reactions.

An illustrative data table for a hypothetical transformation of this compound is presented below. The values are hypothetical and serve to demonstrate the interplay of thermodynamic parameters.

| Hypothetical Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) | Spontaneity at 298 K |

| Ring-opening of the cyclobutyl group | -110 | +15 | -114.5 | Spontaneous |

| Dehydrogenation of the pyrrolidine ring | +95 | +130 | +56.3 | Non-spontaneous |

| N-alkylation with methyl iodide | -80 | -5 | -78.5 | Spontaneous |

Note: The data in this table is purely illustrative and not based on experimental measurements for this compound.

Modeling Reaction Kinetics

The study of reaction kinetics provides insights into the rate at which a chemical transformation occurs and the factors that influence this rate. Kinetic models are mathematical representations that describe the relationship between the reaction rate and the concentrations of reactants, temperature, and catalysts.

For transformations of this compound, the reaction rate can be expressed by a rate law, which is determined experimentally. A general form of a rate law for a reaction A + B → C is:

Rate = k[A]ⁿ[B]ᵐ

where:

k is the rate constant, which is temperature-dependent.

[A] and [B] are the molar concentrations of the reactants.

n and m are the partial orders of the reaction with respect to each reactant, which must be determined experimentally.

The temperature dependence of the rate constant is typically described by the Arrhenius equation:

k = A * e(-Ea / RT)

where:

A is the pre-exponential factor, related to the frequency of collisions.

Ea is the activation energy, the minimum energy required for a reaction to occur.

R is the ideal gas constant.

T is the absolute temperature.

Kinetic studies of reactions involving the pyrrolidine scaffold have been reported, providing a framework for how one might model the kinetics of this compound transformations. For example, the kinetics of the formation of pyrrolidines via 1,3-anionic cycloaddition have been studied and modeled as pseudo-first-order reactions. aip.org Such studies often involve monitoring the change in concentration of reactants or products over time using techniques like UV-vis spectroscopy or NMR. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has also become a powerful tool for modeling reaction kinetics. DFT calculations can be used to determine the geometries of transition states and calculate activation energies, providing valuable insights into reaction mechanisms and rates. For instance, DFT studies have been used to investigate the mechanism and activation energies for the transformation of pyrrolidines into cyclobutanes. acs.org

Below is an illustrative data table showcasing hypothetical kinetic parameters for potential reactions of this compound.

| Hypothetical Reaction | Rate Law | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Sₙ2 reaction with an alkyl halide | Rate = k[Compound][Alkyl Halide] | 1.5 x 10⁻³ | 65 |

| Ring-opening of the cyclobutyl group (thermal) | Rate = k[Compound] | 3.0 x 10⁻⁵ (s⁻¹) | 150 |

| Catalytic hydrogenation of a potential double bond | Rate = k[Compound][H₂] | 2.2 x 10⁻² | 45 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual kinetic parameters would need to be determined through experimental investigation.

Stereochemical and Conformational Analysis of 2 Cyclobutylpyrrolidine

Conformational Preferences and Dynamics of the Pyrrolidine (B122466) and Cyclobutyl Moieties

Pyrrolidine Ring Puckering:

The pyrrolidine ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common low-energy conformations are the "envelope" (or C_s symmetry) and "twist" (or C_2 symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier for interconversion between these puckered forms is low, typically around 2–5 kcal/mol, allowing for rapid interconversion at room temperature.

For 2-substituted pyrrolidines, the substituent's steric bulk and electronic properties can influence the preferred pucker of the ring. A bulky substituent like the cyclobutyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the hydrogen atoms on the pyrrolidine ring. This preference can favor a specific envelope or twist conformation. For instance, in many 2-alkylpyrrolidines, the equilibrium tends to favor conformations where the alkyl group is in a pseudo-equatorial orientation. This minimizes steric hindrance and leads to a more stable arrangement.

Cyclobutane (B1203170) Ring Puckering:

The cyclobutane ring is also non-planar and exists in a puckered or "butterfly" conformation to reduce torsional strain that would be present in a planar structure. libretexts.orgdalalinstitute.com This puckering results in two equivalent conformations that rapidly interconvert. The C-C bonds in cyclobutane have increased p-character, and the C-H bonds have more s-character compared to acyclic alkanes. nih.gov The inclusion of a cyclobutane ring can introduce conformational restriction in a molecule. nih.gov

In 2-cyclobutylpyrrolidine, the puckering of the cyclobutyl ring will influence the spatial orientation of its hydrogens, which in turn can have steric interactions with the pyrrolidine ring, affecting the rotational position around the connecting C-C bond.

Diastereomeric and Enantiomeric Relationships in Substituted 2-Cyclobutylpyrrolidines

The presence of a chiral center at the C2 position of the pyrrolidine ring in this compound means that this compound can exist as a pair of enantiomers: (R)-2-cyclobutylpyrrolidine and (S)-2-cyclobutylpyrrolidine. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties except for their interaction with plane-polarized light and other chiral entities.

When additional substituents are introduced onto either the pyrrolidine or the cyclobutyl ring, the possibility of diastereomers arises. For example, if a substituent is added to the C4 position of the pyrrolidine ring, two new chiral centers are created, leading to four possible stereoisomers. These stereoisomers will exist as two pairs of enantiomers, and the relationship between a stereoisomer from one pair and a stereoisomer from the other pair will be diastereomeric.

Methods for Stereochemical Purity Determination (excluding basic identification)

Determining the enantiomeric purity (or enantiomeric excess, ee) of a sample of this compound is crucial in many applications, particularly in pharmacology and asymmetric synthesis. mappingignorance.org Advanced analytical techniques are employed for this purpose.

Chiral Chromatography (e.g., HPLC, GC)

Chiral chromatography is a powerful technique for separating enantiomers. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC): For pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. semanticscholar.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential elution from the column. The choice of mobile phase is also critical and can significantly influence the separation.

Another approach in HPLC is the use of a chiral derivatizing agent (CDA). The enantiomers of this compound can be reacted with an enantiomerically pure CDA to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. juniperpublishers.comchiralpedia.com

Chiral Gas Chromatography (GC): Chiral GC is also a viable method for the enantiomeric separation of volatile compounds like some pyrrolidine derivatives. mdpi.com Derivatized cyclodextrins are commonly used as chiral stationary phases in capillary GC columns. gcms.czmdpi.com The enantiomers partition differently into the chiral stationary phase, leading to their separation.

NMR-based Chiral Discrimination Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation and can also be used to determine enantiomeric purity. Standard NMR spectroscopy cannot distinguish between enantiomers. However, in a chiral environment, the NMR spectra of enantiomers can differ.

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of a racemic or enantiomerically enriched sample of this compound can lead to the formation of transient diastereomeric solvates. rsc.orgnih.gov These solvates will have slightly different chemical shifts for corresponding protons or carbons in the two enantiomers, resulting in the splitting of NMR signals. The relative integration of the separated signals can then be used to determine the enantiomeric excess. For amines like pyrrolidines, acidic CSAs such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives or (18-crown-6)-2,3,11,12-tetracarboxylic acid have proven effective. rsc.orgnih.gov

Chiral Derivatizing Agents (CDAs): Similar to their use in chromatography, chiral derivatizing agents can be used in NMR for enantiomeric discrimination. The reaction of this compound with a CDA forms stable diastereomers, which will exhibit distinct NMR spectra, allowing for the quantification of each enantiomer.

A summary of these techniques is presented in the interactive data table below.

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation, high resolution. | Requires specialized chiral columns. |

| Chiral GC | Differential partitioning into a chiral stationary phase. | High efficiency for volatile compounds. | Analyte must be volatile or derivatized. |

| NMR with CSAs | Formation of transient diastereomeric solvates. | Rapid analysis, no derivatization needed. | Signal separation may be small, requires suitable CSA. |

| NMR with CDAs | Formation of stable diastereomers. | Large spectral differences, easier quantification. | Requires chemical reaction and purification. |

Lack of Specific Research Data on this compound

Following a comprehensive search for scholarly and scientific literature, it has been determined that there is a notable absence of specific computational and theoretical studies focused solely on the chemical compound this compound. As a result, providing a detailed, data-driven article that adheres to the requested outline is not feasible at this time.

The requested article structure is highly specific, demanding in-depth information on:

Density Functional Theory (DFT) Studies: Including specific findings, methods, and basis sets used for this compound.

Electronic Structure and Bonding Analysis: Detailed quantum chemical descriptions of the molecule.

Molecular Dynamics (MD) Simulations: Specifics on conformational analysis, energy landscapes, and rotational barriers.

Theoretical Structure-Property Relationships: Predictions of physical or chemical properties based on computational models, excluding biological activity.

Therefore, to maintain scientific integrity and adhere to the strict instructions of not introducing information outside the explicit scope, the article cannot be generated as requested. Further research and publication by the scientific community on the computational aspects of this compound would be necessary to fulfill such a request in the future.

Computational Chemistry and Theoretical Studies of 2 Cyclobutylpyrrolidine

Computational Approaches to Reaction Mechanism Elucidation

A comprehensive review of scientific literature reveals a notable absence of specific computational studies dedicated to elucidating the reaction mechanisms of 2-cyclobutylpyrrolidine. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction pathways, transition states, and energy profiles, research has predominantly focused on the broader class of pyrrolidine (B122466) derivatives rather than this specific substituted variant.

Theoretical studies on related pyrrolidine compounds often explore mechanisms such as cycloaddition reactions for their synthesis or ring-contraction reactions. nih.govmdpi.com For instance, DFT calculations have been successfully employed to understand the stereoselective synthesis of cyclobutanes from pyrrolidines, a reaction that involves the formation of 1,4-biradical intermediates. nih.gov In these studies, computational analysis provides key insights into the rate-determining steps and the energies of transition states, which are crucial for understanding the stereochemical outcome of the reaction. nih.gov

Another area where computational methods have been applied to pyrrolidine chemistry is in the study of [3+2] cycloaddition reactions to form the pyrrolidine ring. mdpi.com These theoretical investigations help in understanding the reactivity and selectivity of the reacting species. mdpi.com

However, specific computational data, such as activation energies or transition state geometries for reactions directly involving this compound, are not available in the current body of scientific literature. The presence of the cyclobutyl group at the 2-position of the pyrrolidine ring introduces specific stereochemical and electronic features that would uniquely influence its reactivity. Future computational studies would be invaluable in providing a detailed, molecular-level understanding of the mechanisms governing the reactions of this particular compound. Such research could explore, for example, the influence of the cyclobutyl substituent on the energy barriers of N-alkylation, acylation, or oxidation reactions, providing predictive insights for synthetic applications.

Given the lack of specific research, no detailed data tables on the computational elucidation of this compound's reaction mechanisms can be presented.

Applications of 2 Cyclobutylpyrrolidine As a Chemical Building Block and in Catalysis

2-Cyclobutylpyrrolidine as a Chiral Building Block in Organic Synthesis

The pharmaceutical industry has an increasing demand for chiral intermediates and research reagents to improve drug efficacy. nih.gov Chiral chemical synthesis is crucial in developing new drugs and agrochemicals. researchgate.net While traditional methods like using the chiral pool or resolving racemates are still employed, the synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts has become a more ambitious and widely adopted technique. nih.govresearchgate.net In this context, this compound serves as a versatile chiral building block for constructing complex molecular frameworks.

Fragment-based drug discovery programs increasingly rely on collections of molecules that are three-dimensional, as 3D shape is directly linked to biological function. illinois.edunih.gov There is a significant effort to move away from predominantly flat, 2D molecules in screening libraries. nih.gov The design and synthesis of novel 3D building blocks are central to this effort. whiterose.ac.uk

The incorporation of a cyclobutyl group, as seen in this compound, is a strategy to introduce three-dimensionality. Research has explored the synthesis of second-generation cyclobutyl 3D building blocks for potential use in medicinal chemistry. whiterose.ac.uk For instance, synthetic routes have been investigated for fused systems, such as a 2,3-fused cyclobutyl pyrrolidine (B122466), to create rigid scaffolds with well-defined exit vectors for further functionalization. whiterose.ac.uk These building blocks are designed to be stable and readily coupled, often using reactions like the Suzuki-Miyaura cross-coupling, to attach them to various medicinally relevant fragments. whiterose.ac.uk The inherent chirality of this compound ensures that these 3D fragments are enantiomerically pure, a critical requirement for modern drug development. nih.gov

| Building Block Type | Key Feature | Primary Application Area | Rationale for Use |

|---|---|---|---|

| Flat (e.g., Aryl Halides) | Primarily sp² hybridized | Traditional Combinatorial Chemistry | Ease of synthesis and coupling |

| 3D Fragments (e.g., this compound) | High sp³ character, defined stereochemistry | Fragment-Based Drug Discovery | Better mimics of natural products, improved biological function illinois.edu |

| Tetrahedral Building Blocks | Tetrahedral core structure | Porous Polymers, 3D-COFs tcichemicals.com | Creation of extended, crystalline materials tcichemicals.com |

The concept of modular assembly involves the systematic connection of well-defined building blocks to create larger, more complex structures in a predictable manner. researchgate.netwpmucdn.com This "snap-together" or "plug-and-play" approach allows for the rapid generation of diverse molecular architectures from a toolkit of core components. illinois.eduresearchgate.net

This compound is an ideal candidate for such a molecular toolkit. Its pyrrolidine nitrogen and potentially functionalized cyclobutyl ring provide points for covalent linkage. In a modular synthesis, protected derivatives of this compound can be sequentially coupled to other building blocks using robust and high-yielding reactions. This strategy enables the systematic variation of different parts of the final molecule by simply swapping out one building block for another, facilitating the exploration of structure-activity relationships. illinois.edu This approach has been successfully applied in the synthesis of complex polymers and polyketides, where functional domains are arranged like an assembly line to progressively build and modify a molecule. researchgate.netwpmucdn.com

The generation of scaffold diversity is a primary goal in the synthesis of compound collections for biological screening. nih.gov Chemical transformations that produce novel molecular scaffolds with significant sp³ character are highly sought after to access new areas of chemical space. nih.gov The synthesis of diverse and complex scaffolds, often inspired by natural products, is a challenging but essential task in modern drug and probe discovery. nih.gov

Utilizing this compound as a starting material or an intermediate allows for the creation of unique and diversified scaffolds. Its defined stereochemistry and three-dimensional nature can direct the stereochemical outcome of subsequent reactions, leading to the formation of complex polycyclic systems with multiple contiguous chiral centers. nih.gov By employing various annulation and cycloaddition strategies, the this compound core can be elaborated into a wide range of fused, spirocyclic, and bridged ring systems. whiterose.ac.uk The resulting collections of molecules, centered around these novel scaffolds, provide a rich source of compounds for identifying new biological activities. nih.govnih.gov

Applications in Asymmetric Catalysis

Asymmetric catalysis, the use of chiral catalysts to create enantiomerically pure products, is a cornerstone of modern organic synthesis. snnu.edu.cn The development of novel chiral ligands and organocatalysts is a continuous effort aimed at achieving high efficiency and stereoselectivity in a wide range of chemical transformations. snnu.edu.cnmdpi.com

In transition-metal catalysis, the stereochemical outcome of a reaction is often controlled by a chiral ligand coordinated to the metal center. snnu.edu.cn Chiral pyrrolidines are a well-established backbone for many successful ligands. The development of ligands derived from this compound is a logical extension of this work.

The cyclobutyl group can serve several functions within a ligand structure. Its steric bulk can influence the coordination geometry around the metal, creating a specific chiral environment that favors the formation of one enantiomer of the product over the other. Furthermore, the cyclobutyl ring can be functionalized with additional coordinating groups (e.g., phosphines, amines) to create bidentate or polydentate ligands. These ligands can be applied in a variety of metal-catalyzed reactions, including asymmetric hydrogenations, C-H bond functionalizations, and cross-coupling reactions, to access valuable chiral molecules. snnu.edu.cn

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for constructing complex molecular architectures. nih.gov The chiral pyrrolidine ring is a privileged structure in organocatalysis, most famously exemplified by proline and its derivatives. nih.gov These catalysts typically operate through the formation of transient iminium or enamine intermediates with carbonyl substrates, activating them for subsequent reaction. nih.govresearchgate.net

Derivatives of this compound can function as effective organocatalysts in a similar manner. The secondary amine of the pyrrolidine ring is essential for the catalytic cycle, while the 2-cyclobutyl substituent can modulate the catalyst's reactivity, stereoselectivity, and physical properties. For example, the steric hindrance provided by the cyclobutyl group can enhance the facial selectivity in reactions such as asymmetric aldol (B89426) additions, Michael additions, and Diels-Alder cycloadditions. nih.govrsc.org The development of catalysts based on the this compound scaffold offers a pathway to new catalytic systems with potentially improved performance or novel reactivity. rsc.org

| Activation Mode | Intermediate Formed | Substrate Class | Typical Reaction |

|---|---|---|---|

| Iminium Ion Catalysis | Iminium Ion | α,β-Unsaturated Aldehydes/Ketones | Diels-Alder, Michael Addition nih.gov |

| Enamine Catalysis | Enamine | Aldehydes/Ketones | Aldol, Mannich, Michael Addition nih.gov |

Role in Transition Metal Catalysis (e.g., Stabilization of Nanocatalysts)

The pyrrolidine scaffold is a fundamental structural motif for ligands in transition metal catalysis, prized for its ability to create a well-defined and often chiral coordination environment around a metal center. unibo.it When substituted at the 2-position, as in this compound, the ring's stereochemical properties are significantly enhanced. The bulky and conformationally rigid cyclobutyl group provides considerable steric hindrance, which is instrumental in controlling the trajectory of substrates approaching the catalytic center, thereby influencing the stereoselectivity of chemical transformations.

While direct literature on this compound for nanocatalyst stabilization is highly specific, the principles of ligand design in catalysis allow for a clear extrapolation of its role. Pyrrolidine-based ligands are known to coordinate with various transition metals, forming stable complexes that can act as homogeneous catalysts or as capping agents for heterogeneous nanocatalysts. nih.gov In the context of nanocatalysis, ligands are crucial for preventing the agglomeration of nanoparticles, which would otherwise lead to a loss of catalytic activity.

The this compound molecule can function as an effective stabilizing agent for metallic nanocatalysts (e.g., palladium, platinum, rhodium). The nitrogen atom's lone pair of electrons coordinates to the surface of the nanoparticle, while the cyclobutyl group extends into the solvent, creating a steric shield. This shield prevents nanoparticles from coalescing, maintaining their high surface-area-to-volume ratio and, consequently, their catalytic efficacy. Furthermore, the chiral nature of this compound can impart enantioselectivity to nanocatalysts, making them suitable for asymmetric catalysis, a field where controlling the three-dimensional arrangement of atoms in the product is paramount.

Table 1: Influence of 2-Position Substituent on Pyrrolidine Ligands in Catalysis

| Substituent at C2 | Primary Catalytic Influence | Potential Application |

|---|---|---|

| Cyclobutyl | High steric hindrance, conformational rigidity | Asymmetric hydrogenations, C-C bond formation, nanocatalyst stabilization |

| Diphenylmethyl | Significant steric bulk, potential for π-stacking | Asymmetric alkylations, Diels-Alder reactions |

| (1,3-Dioxolan-4-yl) | Bulky, chiral auxiliary | Asymmetric Michael additions |

This compound as a Precursor for Advanced Chemical Entities (excluding biological activity)

Beyond its role in catalysis, this compound serves as a valuable and versatile precursor for the synthesis of more complex, advanced chemical structures. unibo.it Its inherent stereochemistry and the presence of a reactive secondary amine make it an ideal starting point for constructing elaborate molecular architectures, particularly constrained heterocycles and ring-fused systems, without focusing on a final biological application.

A constrained heterocycle is a molecule where the rotation around certain bonds is restricted, leading to a more rigid structure. The synthesis of such compounds is of great interest in chemistry as it allows for precise control over molecular shape. The this compound framework is intrinsically constrained due to the fusion of the four-membered cyclobutane (B1203170) ring to the five-membered pyrrolidine ring at a single carbon.

This inherent rigidity can be exploited to direct the stereochemical outcome of subsequent chemical modifications. For instance, the pyrrolidine nitrogen can be functionalized with an alkyl chain containing a reactive group. An intramolecular cyclization reaction can then be initiated, where the cyclobutyl group dictates the facial selectivity of the ring closure. This steric directing effect ensures that the new ring is formed with a predictable orientation relative to the existing pyrrolidine structure, leading to the synthesis of complex, polycyclic, and highly constrained heterocyclic systems. The synthesis of new organocatalysts often involves creating bulky substituents at the C2 position of the pyrrolidine ring to establish an effective chiral environment for asymmetric transformations. nih.gov

Ring-fused systems, where two or more rings share two or more atoms, are common motifs in complex molecules. This compound is an excellent starting material for building such systems. Various synthetic strategies can be employed to construct a new ring fused onto the pyrrolidine core. airo.co.in

Table 2: Synthetic Pathways to Ring-Fused Systems from this compound Derivatives

| Precursor Derivative | Reaction Type | Resulting Fused System |

|---|---|---|

| N-(o-bromobenzyl)-2-cyclobutylpyrrolidine | Intramolecular Heck Cyclization | Dihydropyrrolo[1,2-a]quinoline derivative |

| N-acryloyl-2-cyclobutylpyrrolidine | Radical Cyclization | Octahydropyrrolo[1,2-a]azepin-5-one derivative |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is indispensable for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and for probing the intricate structural and dynamic features of 2-Cyclobutylpyrrolidine.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms in the this compound molecule. harvard.eduyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would reveal correlations between the proton at C2 and the adjacent protons on the pyrrolidine (B122466) ring (C3) and the cyclobutyl ring (C1'). It would also map the coupling networks within the pyrrolidine and cyclobutyl rings individually.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C coupling). youtube.com An HSQC spectrum provides a direct link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu NOESY is particularly powerful for determining stereochemistry and preferred conformations. Correlations between specific protons on the cyclobutyl ring and protons on the pyrrolidine ring can help define the relative orientation of the two rings.

Table 1: Predicted 2D NMR Correlations for this compound Note: This table represents predicted correlations for structural elucidation purposes. Actual chemical shifts are dependent on solvent and experimental conditions.

| Proton Position | Expected COSY Correlations (with Protons at) | Expected HSQC Correlation (with Carbon at) | Expected HMBC Correlations (with Carbons at) | Potential Key NOESY Correlations (with Protons at) |

|---|---|---|---|---|

| H2 | H3, H1' | C2 | C4, C5, C2', C4' | H5, H2', H4' |

| H3 | H2, H4 | C3 | C5 | H1' |

| H4 | H3, H5 | C4 | C2 | H2' |

| H5 | H4, H2 | C5 | C3 | H2, H1' |

| H1' | H2, H2', H4' | C1' | C3', C2, C5 | H2, H3, H5 |

Variable Temperature (VT) NMR experiments are employed to study dynamic processes within a molecule that occur on the NMR timescale. ox.ac.ukoxinst.com For this compound, VT NMR could be used to investigate conformational dynamics, such as the puckering of the five-membered pyrrolidine ring or restricted rotation around the C2-C1' bond connecting the two rings. ox.ac.uk At low temperatures, the interconversion between different conformations may slow down, leading to the appearance of distinct sets of signals for each conformer. nih.gov As the temperature is raised, these signals may broaden and eventually coalesce into a single time-averaged signal. researchgate.net Analyzing the spectra at different temperatures allows for the determination of the energy barriers associated with these conformational changes. oxinst.com

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. jhu.edumanchester.ac.uk In a DOSY experiment, all proton signals originating from the this compound molecule will have the same diffusion coefficient and will align horizontally in the 2D DOSY spectrum. nih.govspringernature.com The presence of signals with different diffusion coefficients would indicate impurities in the sample. This makes DOSY an excellent tool for assessing the purity of a sample without the need for physical separation. ufl.edu

Table 2: Hypothetical DOSY NMR Data for a this compound Sample

| Compound | ¹H Chemical Shift Range (ppm) | Diffusion Coefficient (D) (m²/s) | Conclusion |

|---|---|---|---|

| This compound | 1.5 - 3.5 | 1.2 x 10⁻⁹ | All signals align at the same D value, indicating a pure sample. |

| Solvent (e.g., CDCl₃) | 7.26 | 2.1 x 10⁻⁹ | Higher D value due to smaller molecular size. |

| Impurity (e.g., grease) | 0.8 - 1.3 | 5.5 x 10⁻¹⁰ | Lower D value indicates a larger species, confirming it as an impurity. |

X-ray Crystallography for Absolute Configuration Determination and Structural Confirmation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. purechemistry.org Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline solid. This is typically achieved by forming a salt with a chiral acid or a heavy atom-containing species, such as hydroiodide. nih.gov

The diffraction of X-rays by the crystal lattice produces a pattern from which an electron density map can be calculated, revealing the precise arrangement of atoms in space. researchgate.net For chiral molecules, the technique of anomalous dispersion can be utilized to determine the absolute configuration (R or S) of the stereocenter at C2. mit.edu This method relies on the subtle differences in diffraction patterns when using X-rays of a specific wavelength that can interact with the electrons of heavier atoms in the crystal. researchgate.net The successful determination of the crystal structure provides unequivocal proof of the compound's constitution and absolute stereochemistry. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This high precision allows for the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z) of the molecular ion. whitman.edu